molecular formula C18H22O2 B5091463 1,1'-[1,4-butanediylbis(oxy)]bis(4-methylbenzene)

1,1'-[1,4-butanediylbis(oxy)]bis(4-methylbenzene)

Cat. No. B5091463
M. Wt: 270.4 g/mol
InChI Key: RASDOPQPSBPLHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-[1,4-butanediylbis(oxy)]bis(4-methylbenzene) is a chemical compound that is commonly used in scientific research. It is also known as Bis(4-methylphenyl) 1,4-butanediol ether or Bis(4-methylphenyl) ethane-1,2-diol. This compound has a wide range of applications in various fields of science, including chemistry, biology, and medicine. In

Mechanism of Action

The mechanism of action of 1,1'-[1,4-butanediylbis(oxy)]bis(4-methylbenzene) is not well understood. However, it is believed to act as a radical scavenger, protecting cells from oxidative damage. It may also inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that 1,1'-[1,4-butanediylbis(oxy)]bis(4-methylbenzene) has antioxidant properties, which can protect cells from oxidative damage. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases. In addition, this compound has been studied for its potential anti-cancer effects, although further research is needed to fully understand its mechanism of action.

Advantages and Limitations for Lab Experiments

The advantages of using 1,1'-[1,4-butanediylbis(oxy)]bis(4-methylbenzene) in lab experiments include its low cost, ease of synthesis, and wide range of applications. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 1,1'-[1,4-butanediylbis(oxy)]bis(4-methylbenzene). One potential area of research is its use as an antioxidant and anti-inflammatory agent in the treatment of various diseases, including cancer. Another area of research is the development of new synthetic methods for this compound, which may lead to improved yields and lower costs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
In conclusion, 1,1'-[1,4-butanediylbis(oxy)]bis(4-methylbenzene) is a versatile compound that has a wide range of applications in various fields of science. Its synthesis method is simple and cost-effective, and it has been studied for its potential antioxidant, anti-inflammatory, and anti-cancer effects. However, further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 1,1'-[1,4-butanediylbis(oxy)]bis(4-methylbenzene) can be achieved through the reaction of 4-methylphenol with 1,4-butanediol in the presence of a catalytic amount of hydrochloric acid. The reaction is carried out under reflux conditions and the product is obtained in good yield after purification. This method is simple, efficient and cost-effective.

Scientific Research Applications

1,1'-[1,4-butanediylbis(oxy)]bis(4-methylbenzene) has been widely used in scientific research as a crosslinking agent for the synthesis of polymers, resins, and other materials. It has also been used as a ligand in the preparation of metal complexes for catalytic and biological applications. In addition, this compound has been studied for its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent.

properties

IUPAC Name

1-methyl-4-[4-(4-methylphenoxy)butoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2/c1-15-5-9-17(10-6-15)19-13-3-4-14-20-18-11-7-16(2)8-12-18/h5-12H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASDOPQPSBPLHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCCOC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-[4-(4-methylphenoxy)butoxy]benzene

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